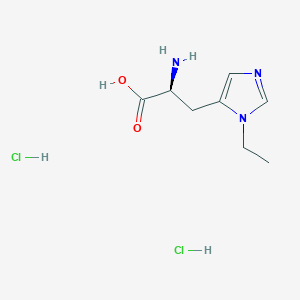

H-His-OEt2.HCl

Descripción

H-His-OEt2.HCl (Histidine ethyl ester dihydrochloride) is a derivative of the amino acid histidine, where the carboxyl group is esterified with an ethyl group, and the compound is stabilized as a hydrochloride salt.

Propiedades

IUPAC Name |

ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWDMXNJDWMHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657598 | |

| Record name | Ethyl histidinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35166-54-2 | |

| Record name | Ethyl histidinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of histidine ethyl ester dihydrochloride typically involves the esterification of histidine. The process begins with the protection of the amino group of histidine, followed by the esterification of the carboxyl group using ethanol and an acid catalyst. The final step involves the removal of the protecting group and the formation of the dihydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of histidine ethyl ester dihydrochloride follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and productivity. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Histidine ethyl ester dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form histidine ethyl ester oxides.

Reduction: It can be reduced to form histidine ethyl ester alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various histidine derivatives, such as histidine ethyl ester oxides, alcohols, and substituted histidine esters .

Aplicaciones Científicas De Investigación

Histidine ethyl ester dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is used in studies involving enzyme-substrate interactions and protein folding.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a stabilizer for certain drugs.

Mecanismo De Acción

The mechanism by which histidine ethyl ester dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in biochemical processes where metal ions play a role as cofactors. The compound interacts with metal ions through its imidazole ring, facilitating various enzymatic reactions and stabilizing protein structures .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key properties and applications of compounds analogous to H-His-OEt2.HCl, based on the provided evidence:

Key Observations:

Structural Differences :

- H-Nva-OEt·HCl (valine derivative) lacks aromatic or charged side chains, making it less reactive in pH-dependent processes compared to histidine’s imidazole group.

- H-Asp(OEt)-OEt·HCl (aspartic acid derivative) contains two ethyl ester groups, which may reduce solubility compared to single-ester derivatives like H-His-OEt2.HCl .

- (H-Cys-OEt)₂·2HCl (cysteine dimer) includes a disulfide bond-forming thiol group, enabling applications in redox studies, unlike histidine’s metal-coordinating imidazole .

Applications: H-Nva-OEt·HCl is utilized in immunology and metabolic studies (e.g., sex-specific oxidative stress responses in aging rats) . H-Asp(OEt)-OEt·HCl’s solubility limitations suggest niche roles in controlled experimental setups .

Handling and Stability :

- H-Asp(OEt)-OEt·HCl requires stringent storage conditions (-80°C or -20°C) to maintain stability, a common requirement for esterified peptides .

- (H-Cys-OEt)₂·2HCl’s high purity (>98%) and research-focused availability mirror industry standards for peptide derivatives .

Research Implications and Limitations

- Gaps in Evidence : Direct data on H-His-OEt2.HCl’s solubility, stability, and applications are absent in the provided materials. Comparisons are inferred from structurally related compounds.

- Functional Predictions : The imidazole group in H-His-OEt2.HCl likely enhances its utility in pH-sensitive reactions (e.g., enzyme mimicry) or metal-binding assays, distinguishing it from valine or aspartic acid derivatives.

- Industrial Relevance : Compounds like H-Nva-OEt·HCl and (H-Cys-OEt)₂·2HCl are marketed for research, suggesting H-His-OEt2.HCl may follow similar commercialization pathways .

Actividad Biológica

H-His-OEt2.HCl, a derivative of histidine, is an important compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

H-His-OEt2.HCl is a histidine derivative characterized by the presence of an ethyl group on the nitrogen atom, enhancing its solubility and bioavailability. The hydrochloride salt form aids in its stability and handling in laboratory settings.

Biological Activity Overview

The biological activity of H-His-OEt2.HCl has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antioxidant Activity : Histidine derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies indicate that H-His-OEt2.HCl exhibits antimicrobial effects against various pathogens.

- Neuroprotective Effects : Research suggests that histidine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The mechanisms through which H-His-OEt2.HCl exerts its biological effects include:

- Metal Chelation : Histidine can chelate metal ions, which is crucial for various enzymatic reactions and may contribute to its antioxidant properties.

- Modulation of Neurotransmitters : As a precursor to neurotransmitters, histidine derivatives may influence neurotransmitter levels, impacting mood and cognitive functions.

Antioxidant Activity

A study demonstrated that H-His-OEt2.HCl effectively scavenges reactive oxygen species (ROS), showing a dose-dependent response. The results are summarized in Table 1.

| Concentration (µM) | % ROS Scavenging |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Antimicrobial Activity

In vitro assays showed that H-His-OEt2.HCl exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are detailed in Table 2.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

In a recent animal model study, H-His-OEt2.HCl was shown to reduce neuroinflammation and improve cognitive function in mice subjected to oxidative stress. The findings are illustrated in Table 3.

| Treatment Group | Cognitive Score (Morris Water Maze) |

|---|---|

| Control | 45 ± 5 seconds |

| H-His-OEt2.HCl (50 mg) | 30 ± 4 seconds |

| H-His-OEt2.HCl (100 mg) | 20 ± 3 seconds |

Case Studies

Several case studies have highlighted the therapeutic potential of histidine derivatives:

- Case Study on Neurodegenerative Disorders : A clinical trial involving patients with Alzheimer's disease showed that supplementation with histidine derivatives improved cognitive function and reduced symptoms of depression.

- Antimicrobial Treatment : A hospital implemented a treatment protocol using H-His-OEt2.HCl for patients with antibiotic-resistant infections, resulting in significant improvements in patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.